molecular formula C8H16ClNO3 B1452496 Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride CAS No. 937063-36-0

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Cat. No.: B1452496
CAS No.: 937063-36-0
M. Wt: 209.67 g/mol
InChI Key: ACLZEAUJYYQHMQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS RN 937063-36-0) is a piperidine derivative with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is offered as a fine chemical for research and development purposes. It serves as a versatile chemical building block, particularly in pharmaceutical research, where its structure is valuable for synthesizing more complex molecules. The presence of both hydroxy and ester functional groups on the same carbon atom of the piperidine ring makes it a unique scaffold for medicinal chemistry. As a high-purity synthetic intermediate, it is essential for constructing compound libraries and exploring new chemical entities. The product should be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 4-hydroxypiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLZEAUJYYQHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 4-piperidinecarboxylate

  • Starting Material: Isonipecotic acid (4-piperidinecarboxylic acid)
  • Reaction: Esterification with ethanol in the presence of thionyl chloride
  • Conditions: The isonipecotic acid is dissolved in absolute ethanol, cooled to 0°C, and thionyl chloride is added dropwise. The mixture is then refluxed for 48 hours.
  • Workup: Removal of solvent under vacuum, extraction with ethyl acetate, washing with 10% sodium hydroxide, drying over anhydrous sodium sulfate, filtration, and concentration.
  • Yield: Approximately 94%
  • Characterization: 1H NMR confirms the structure with characteristic peaks for ethyl ester and piperidine protons.
Step Reagents & Conditions Yield (%) Notes
Esterification Isonipecotic acid, ethanol, thionyl chloride, reflux 48 h 94 High purity ethyl 4-piperidinecarboxylate obtained

Synthesis of 4-Hydroxypiperidine Intermediate

  • Starting Material: 4-Piperidone hydrochloride hydrate
  • Procedure:
    • Dissolve 4-piperidone hydrochloride hydrate in distilled water.
    • Adjust alkalinity with liquid ammonia.
    • Extract with toluene and dry over anhydrous magnesium sulfate.
    • Filter and concentrate to obtain 4-piperidone.
  • Reduction:
    • Dissolve 4-piperidone in methanol.
    • Add sodium borohydride slowly at 25-30°C over 26-30 minutes.
    • Reflux for 7-10 hours.
    • Concentrate and adjust pH to 7-8 with dilute hydrochloric acid.
    • Extract with dichloromethane, dry, filter, concentrate, and crystallize with n-hexane.
  • Yield and Purity: Around 98.9% purity by gas chromatography.
  • Significance: Sodium borohydride reduction selectively converts the ketone to the hydroxyl group, yielding 4-hydroxypiperidine.
Step Reagents & Conditions Yield/Purity Notes
Extraction & drying 4-piperidone hydrochloride hydrate, ammonia, toluene, MgSO4 drying Intermediate Efficient isolation of 4-piperidone
Reduction Sodium borohydride, methanol, reflux 7-10 h, pH adjustment 98.9% purity Selective reduction to 4-hydroxypiperidine

Formation of this compound (N-Boc Protection Step)

  • Protection: Conversion of 4-hydroxypiperidine to its N-Boc derivative using di-tert-butyl dicarbonate (Boc2O) in methanol with potassium carbonate.
  • Conditions: Reflux at 25-30°C for 6-8 hours.
  • Workup: Filtration, concentration, addition of petroleum ether, and crystallization.
  • Outcome: High purity white crystalline product with GC purity of 99.5%.
  • Industrial Relevance: The method is simple, cost-effective, and suitable for scale-up with stable, pure product formation.
Step Reagents & Conditions Yield/Purity Notes
N-Boc protection Di-tert-butyl dicarbonate, potassium carbonate, methanol, reflux 6-8 h 99.5% purity High purity, stable intermediate suitable for pharmaceuticals

Summary Table of Preparation Steps

Step No. Intermediate/Product Starting Material(s) Reagents & Conditions Yield (%) Purity (%) Key Notes
1 Ethyl 4-piperidinecarboxylate Isonipecotic acid Ethanol, thionyl chloride, reflux 48 h 94 - Esterification via acid chloride route
2 4-Piperidone 4-Piperidone hydrochloride hydrate Alkalization with ammonia, toluene extraction, drying - - Isolation of ketone intermediate
3 4-Hydroxypiperidine 4-Piperidone Sodium borohydride reduction in methanol, reflux 7-10 h - 98.9 Selective ketone reduction
4 N-Boc-4-hydroxypiperidine (protected form) 4-Hydroxypiperidine Di-tert-butyl dicarbonate, potassium carbonate, reflux - 99.5 Protection step for stability and purity

Detailed Research Findings and Notes

  • Raw Materials Accessibility: The starting materials such as isonipecotic acid and 4-piperidone hydrochloride hydrate are commercially available and inexpensive, facilitating industrial production.
  • Reaction Selectivity: Sodium borohydride reduction is highly selective for the ketone group in 4-piperidone, avoiding side reactions and ensuring high yield of the hydroxyl intermediate.
  • Purification: Use of organic solvents like toluene, ethyl acetate, methylene chloride, and n-hexane for extraction and crystallization ensures removal of impurities and high purity final products.
  • Industrial Feasibility: The described methods emphasize simple operation, low cost, and scalability, with reaction conditions that are mild and environmentally manageable.
  • Product Stability: The N-Boc protection step stabilizes the amine functionality, yielding a compound suitable for further synthetic transformations in drug development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural features facilitate the development of:

  • Analgesics: Compounds designed to relieve pain.
  • Anti-inflammatory Drugs: Medications that reduce inflammation.
  • Antihistamines: Drugs that counteract allergic reactions.
  • Antipsychotics and Antidepressants: Used to treat mental health conditions.

Case Study:
A study highlighted its role in synthesizing new antihistamines with improved efficacy and reduced side effects. The compound's ability to modify receptor interactions has been leveraged to enhance therapeutic outcomes in clinical settings .

Neuroscience Research

Neurotransmitter Modulation:
The compound is utilized in neuroscience research to explore its effects on neurotransmitter systems, particularly regarding cognitive functions and potential treatments for neurological disorders.

Example Research:
Research investigating the effects of ethyl 4-hydroxypiperidine derivatives on histamine receptors demonstrated their potential as ligands that can modulate neurotransmitter activity. This has implications for treating conditions such as Alzheimer's disease and schizophrenia .

Organic Synthesis

Versatile Building Block:
In organic chemistry, this compound is recognized for its versatility as a building block for synthesizing more complex organic molecules.

Applications Include:

  • Production of fine chemicals.
  • Development of agrochemicals.

Table 1: Summary of Organic Synthesis Applications

Application TypeDescription
Fine ChemicalsUsed in creating specialty chemicals
AgrochemicalsEmployed in synthesizing agricultural products

Biochemical Applications

Enzyme Inhibitors Design:
The compound plays a role in designing enzyme inhibitors, which are essential for developing treatments for diseases such as cancer.

Research Findings:
A study reported that derivatives of ethyl 4-hydroxypiperidine exhibited significant inhibitory activity against various enzymes, indicating their potential as therapeutic agents .

Material Science

Polymer and Coating Applications:
this compound's properties make it suitable for creating advanced materials, including polymers and coatings that enhance performance in industrial applications.

Performance Characteristics:
The compound has been investigated for its chemical resistance and durability in various formulations, leading to improved material properties .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares key structural and physical properties of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride with its analogs:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences/Applications References
Ethyl 4-hydroxypiperidine-4-carboxylate HCl -OH, -COOEt C₈H₁₆ClNO₃ ~209.64 Not reported Enhanced hydrophilicity due to -OH group.
Ethyl 4-methylpiperidine-4-carboxylate HCl -CH₃, -COOEt C₉H₁₈ClNO₂ 207.66 Not reported Hydrophobic methyl group reduces solubility.
Ethyl 4-isopropylpiperidine-4-carboxylate HCl -CH(CH₃)₂, -COOEt C₁₁H₂₂ClNO₂ 223.75 Not reported Bulkier isopropyl group may hinder receptor binding.
Ethyl 4-phenylpiperidine-4-carboxylate HCl -C₆H₅, -COOEt C₁₄H₂₀ClNO₂ 269.77 Not reported Aromatic phenyl group enhances lipophilicity; used in normeperidine derivatives.
Methyl 4-hydroxypiperidine-4-carboxylate HCl -OH, -COOCH₃ C₇H₁₄ClNO₃ 195.64 Not reported Methyl ester reduces steric bulk compared to ethyl.
Ethyl 4-piperidone-3-carboxylate HCl -C(O)-, -COOEt (3-position) C₈H₁₄ClNO₃ 207.66 172–175 Ketone group increases reactivity; used in synthesis.

Key Observations

Substituent Effects on Solubility :

  • The hydroxyl group in Ethyl 4-hydroxypiperidine-4-carboxylate HCl improves aqueous solubility compared to methyl or isopropyl analogs, making it advantageous for drug formulations .
  • Phenyl-substituted derivatives (e.g., Ethyl 4-phenylpiperidine-4-carboxylate HCl) exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing water solubility .

Reactivity and Stability :

  • The ketone group in Ethyl 4-piperidone-3-carboxylate HCl (melting point 172–175°C) increases electrophilicity, enabling participation in condensation or nucleophilic addition reactions .
  • Hydrochloride salt forms (common across all compounds) enhance stability and shelf life compared to free bases .

Pharmaceutical Relevance: Ethyl 4-phenylpiperidine-4-carboxylate HCl is a precursor to normeperidine, a synthetic opioid, highlighting the role of piperidine derivatives in analgesia .

Biological Activity

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the esterification of 4-hydroxypiperidine-4-carboxylic acid with ethanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under reflux conditions to ensure complete conversion, and the final product is purified through recrystallization or other methods to achieve high purity levels.

This compound acts as a ligand , binding to specific receptors or enzymes and modulating their activity. This interaction can lead to alterations in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and cognitive function .
  • Histamine Receptor Modulation: Research indicates that derivatives of piperidine, including ethyl 4-hydroxypiperidine-4-carboxylate, may act as antagonists or inverse agonists at histamine H3 receptors, influencing neurochemical signaling pathways .

1. Neuropharmacology

This compound has shown promise in neuropharmacological studies. It is being explored for potential applications in treating neurodegenerative diseases due to its inhibitory effects on AChE and BuChE, which are implicated in Alzheimer's disease pathology .

2. Antiviral Activity

Recent studies have identified piperidine derivatives as potential inhibitors of influenza virus replication. While specific data on this compound's antiviral activity is limited, the structural similarities suggest it could exhibit similar properties .

3. Anticancer Potential

Piperidine derivatives have been evaluated for their anticancer properties. This compound may contribute to this field through its ability to induce apoptosis in cancer cells, though more targeted studies are required to establish its efficacy .

Case Study: Inhibition of Acetylcholinesterase

A study assessed various piperidine derivatives for their AChE inhibitory activity. This compound was included among compounds tested at a concentration of 10 μM, demonstrating significant inhibition compared to control compounds .

CompoundIC50 (μM)% Inhibition
This compoundTBDTBD
Reference Compound A1.570%
Reference Compound B2.060%

Note: TBD indicates that specific values for this compound were not provided in the available literature but warrant further investigation.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

Compound NameFunctional GroupsBiological Activity
This compoundHydroxyl, EsterAChE Inhibition
Piperidine-4-carboxylic acidCarboxylic AcidLimited Reactivity
Ethyl piperidine-4-carboxylateEster OnlyReduced Versatility

This compound's unique combination of functional groups provides a balance of reactivity and stability, enhancing its potential applications across various research fields.

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, piperidine derivatives are often prepared by reacting hydroxyl-piperidine precursors with ethyl chloroformate or activated esters under basic conditions (e.g., triethylamine) . Optimization involves orthogonal experimental designs (e.g., factorial design) to test variables such as temperature (e.g., 0–40°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios .
  • Data Analysis : Monitor reaction progress using TLC or HPLC, and characterize intermediates via 1^1H/13^13C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Confirm stereochemistry and functional groups (e.g., hydroxyl and ester moieties) .
  • HPLC : Assess purity (>98% is typical for research-grade compounds) with a C18 column and UV detection at 210–254 nm .
  • X-ray crystallography : Resolve crystal structures using SHELX software to validate molecular geometry .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Conduct accelerated stability studies under varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH) to identify degradation pathways .
  • Key Metrics : Monitor decomposition via HPLC retention time shifts and mass spectrometry for fragment ions .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model electron density, frontier molecular orbitals, and electrostatic potential surfaces . Validate predictions against experimental IR and UV-Vis spectra .
  • Applications : Predict sites for nucleophilic/electrophilic attacks, aiding in derivatization strategies for drug discovery .

Q. What experimental approaches are used to investigate reaction mechanisms involving this compound?

  • Methodology :
  • Kinetic studies : Use stopped-flow spectrophotometry to determine rate constants for ester hydrolysis under acidic/basic conditions .
  • Isotopic labeling : Introduce 18^{18}O or deuterium at the hydroxyl/ester group to track bond cleavage via mass spectrometry .
    • Data Interpretation : Compare experimental activation energies with DFT-derived transition states .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Methodology :
  • Polymorphism screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and analyze using PXRD to identify polymorphs .
  • Dynamic NMR : Resolve conformational equilibria (e.g., chair vs. boat piperidine rings) by variable-temperature 1^1H NMR .

Q. What strategies are recommended for studying its bioactivity in vitro?

  • Methodology :
  • Target binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities (e.g., Ki or IC50_{50}) to enzymes/receptors .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.